molecular formula C19H22N2O3 B601787 Hydrodolasetron CAS No. 127951-99-9

Hydrodolasetron

カタログ番号: B601787
CAS番号: 127951-99-9
分子量: 326.4 g/mol
InChIキー: MLWGAEVSWJXOQJ-NRVGHSGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form this compound . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .

Industrial Production Methods

The industrial production of this compound involves the synthesis of dolasetron followed by its reduction to this compound. The process includes several steps:

化学反応の分析

Types of Reactions

Hydrodolasetron undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of dolasetron is this compound . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Profile

Hydrodolasetron is primarily used for its antiemetic properties. It is effective in preventing:

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound has been shown to significantly reduce nausea and vomiting in patients undergoing chemotherapy. In clinical trials, intravenous doses of dolasetron (which is rapidly converted to this compound) achieved complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy .
  • Postoperative Nausea and Vomiting (PONV) : Studies indicate that this compound is effective in preventing PONV, with intravenous doses comparable to other established antiemetics like ondansetron . For instance, a 50 mg intravenous dose was found to be as effective as ondansetron 4 mg in mixed-gender groups .
  • Radiotherapy-Induced Nausea and Vomiting (RINV) : Preliminary studies suggest that this compound may also be beneficial in preventing RINV, although further studies are needed to establish its efficacy firmly .

Pharmacokinetics

This compound exhibits a rapid onset of action due to its quick metabolism from dolasetron. The pharmacokinetic parameters include:

  • Elimination Half-Life : The elimination half-life ranges from 5.5 hours to 11.0 hours, depending on the disease stage .
  • Volume of Distribution : It has a mean apparent volume of distribution of approximately 5.8 L/kg in adults .

The pharmacokinetics of this compound can be influenced by renal function, with urinary excretion decreasing as renal function declines .

Analytical Methods for this compound

Recent studies have developed various analytical methods for the quantification of this compound in biological samples. A notable method is the Salt Induced Phase Separation Extraction (SIPSE) combined with High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC–ESI-MS). This method demonstrated extraction efficiencies exceeding 96% for both dolasetron and this compound, significantly outperforming traditional extraction methods like liquid-liquid extraction and albumin precipitation .

Table: Extraction Recovery and Matrix Effect Comparison

MethodThis compound Recovery (%)Matrix Effect (%)
Albumin Precipitation89.2-5.64
Liquid-Liquid Extraction82.5-6.67
Salt Induced Phase Separation Extraction96.71.45

Case Studies

  • Chemotherapy Patients : In a clinical trial involving patients receiving cisplatin-based chemotherapy, this compound was administered intravenously at a dose of 1.8 mg/kg. The results indicated that it effectively prevented vomiting in about 50% of patients, demonstrating its utility as an antiemetic agent .
  • Postoperative Settings : A study evaluated the effectiveness of this compound in preventing PONV among surgical patients. Results showed that it was comparable to ondansetron in efficacy, highlighting its potential as a preferred option for managing nausea post-surgery .
  • Renal Function Impact Study : Research indicated that urinary excretion rates of this compound decreased significantly with impaired renal function, which could impact dosing strategies in patients with renal insufficiency .

類似化合物との比較

Similar Compounds

Uniqueness of Hydrodolasetron

This compound is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .

特性

CAS番号

127951-99-9

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1

InChIキー

MLWGAEVSWJXOQJ-NRVGHSGUSA-N

SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

異性体SMILES

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54

正規SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.;  1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。